![molecular formula C12H12N2O4 B3164065 (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid CAS No. 887694-42-0](/img/structure/B3164065.png)
(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid
Overview
Description
(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid, also known as 4-EOPA, is a synthetic organic compound that is used in a variety of scientific research applications. 4-EOPA has a wide range of biochemical and physiological effects, making it a useful tool for researchers.
Scientific Research Applications
(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid has a wide range of scientific research applications. It has been used as a tool to study the effects of drugs on the nervous system, as well as to study the effects of various hormones on the body. Additionally, this compound has been used in studies of the effects of environmental toxins on the body. It has also been used to investigate the mechanisms of action of certain drugs, as well as to study the effects of various enzymes on the metabolism of drugs.
Mechanism of Action
The exact mechanism of action of (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR17, which is involved in various physiological processes. Additionally, this compound is believed to interact with various other proteins, such as the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of neurotransmitters such as serotonin and dopamine, as well as to have an inhibitory effect on certain enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to have an inhibitory effect on the release of hormones such as cortisol and epinephrine.
Advantages and Limitations for Lab Experiments
(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, its effects can vary depending on the experimental conditions, making it difficult to obtain consistent results.
Future Directions
There are a variety of potential future directions for research involving (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid. One potential area of research is to further investigate the mechanism of action of this compound. Additionally, further research could be done to investigate the effects of this compound on various hormones and neurotransmitters. Additionally, further research could be done to investigate the effects of this compound on various enzymes involved in the metabolism of drugs. Finally, further research could be done to investigate the effects of this compound on various environmental toxins.
properties
IUPAC Name |
2-(4-ethoxy-1-oxophthalazin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-11-8-5-3-4-6-9(8)12(17)14(13-11)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXUGVXCWDWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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